molecular formula C17H15F3N4O3S B2949683 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034534-46-6

1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2949683
CAS No.: 2034534-46-6
M. Wt: 412.39
InChI Key: OWAPSMPYQMIMSI-UHFFFAOYSA-N
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Description

The compound 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as the target compound) is a 1,2,3-triazole-carboxamide derivative featuring a thiophene moiety and a 4-(trifluoromethoxy)benzyl substituent.

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-3-ylethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-13-3-1-11(2-4-13)7-21-16(26)14-8-24(23-22-14)9-15(25)12-5-6-28-10-12/h1-6,8,10,15,25H,7,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAPSMPYQMIMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention for its diverse biological activities. Triazoles are known for their roles as antifungal, antibacterial, anticancer, and anti-inflammatory agents. This article delves into the biological activity of this specific compound, examining its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated notable activity against various pathogens:

  • Antibacterial Activity : Studies indicate that triazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar triazole structures have shown efficacy against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The triazole moiety is a well-established scaffold in antifungal agents. It functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. The compound's structural analogs have been reported to inhibit fungal strains effectively .

Anticancer Activity

The triazole ring has been implicated in anticancer activity through various mechanisms:

  • Mechanisms of Action : Compounds containing triazole rings have been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example, studies on related compounds suggest that they may inhibit key enzymes involved in cancer cell proliferation .
  • Case Studies : In vitro studies have demonstrated that certain triazole derivatives can inhibit the growth of cancer cell lines such as breast and lung cancer cells. The specific compound may exhibit similar properties due to its structural features .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Functional Groups : The presence of hydroxyl and trifluoromethoxy groups significantly influences the compound's interaction with biological targets. These groups can enhance solubility and bioavailability while also affecting binding affinity to enzymes or receptors .
  • Comparative Analysis : A comparative analysis of related compounds reveals that modifications on the triazole ring or substituents can lead to variations in potency. For instance, compounds with electron-withdrawing groups tend to demonstrate enhanced antibacterial activity compared to those with electron-donating groups .
Compound StructureAntimicrobial ActivityAnticancer Activity
Triazole Derivative AEffective against E. coliInduces apoptosis in breast cancer cells
Triazole Derivative BHigh efficacy against S. aureusInhibits lung cancer cell proliferation
1-Hydroxy TriazoleModerate activity against fungiPromotes cell cycle arrest in leukemia cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-[4-(Difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide (Compound A, )
  • Core Structure : 1,2,4-Triazole-carboxamide.
  • Substituents :
    • Aryl Group : 4-(Difluoromethoxy)phenyl at position 1 of the triazole.
    • Benzyl Group : 2,3-Dimethylphenyl attached via the carboxamide.
  • Key Structural Differences vs. Target Compound :
    • The triazole ring isomer (1,2,4-triazole vs. 1,2,3-triazole).
    • Presence of difluoromethoxy (vs. trifluoromethoxy) and dimethyl (vs. benzyl) groups.
  • Crystallographic Data :
    • Planar triazole ring with dihedral angles of 3.6° (relative to difluoromethoxy-phenyl) and 14.9° (relative to dimethylphenyl) .
1-(2-Hydroxy-2-phenylethyl)-N-(2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide (Compound B, )
  • Core Structure : 1,2,4-Triazole-carboxamide.
  • Substituents :
    • Hydroxyethyl Group : 2-Hydroxy-2-phenylethyl at position 1 of the triazole.
    • Benzyl Group : 2-Phenylethyl attached via the carboxamide.
  • Key Differences :
    • Lack of thiophene or fluorinated substituents.

Physicochemical Properties

Property Target Compound Compound A Compound B
LogP Estimated ~3.5 (trifluoromethoxy group) 3.1 (experimental) ~2.8 (hydroxyethyl reduces lipophilicity)
Water Solubility Low (fluorinated groups) Low (aryl substituents) Moderate (polar hydroxy group)

Research Findings and Discussion

  • Fluorinated Substituents : The trifluoromethoxy group in the target compound enhances metabolic stability and lipophilicity compared to difluoromethoxy in Compound A, which could improve blood-brain barrier penetration for CNS-targeted applications .
  • Thiophene vs. Phenyl : The thiophene moiety in the target compound may engage in π-π stacking interactions distinct from phenyl groups in analogues, influencing target selectivity .

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